molecular formula C16H15N3O5S B12032845 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606955-61-7

6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12032845
CAS No.: 606955-61-7
M. Wt: 361.4 g/mol
InChI Key: IUBZRVSCYTYICA-KPKJPENVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolo[3,2-b][1,2,4]triazine derivative under specific reaction conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties.

Properties

CAS No.

606955-61-7

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

(2E)-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C16H15N3O5S/c1-8-14(20)17-16-19(18-8)15(21)12(25-16)7-9-5-10(22-2)13(24-4)11(6-9)23-3/h5-7H,1-4H3/b12-7+

InChI Key

IUBZRVSCYTYICA-KPKJPENVSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=NC1=O

Origin of Product

United States

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